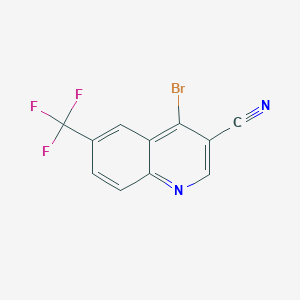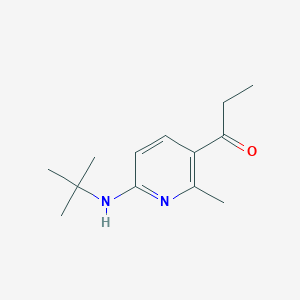
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines and are known for their stimulant effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with tert-butylamine, followed by a reductive amination process. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The compound is known to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. This modulation can lead to stimulant effects, making it a compound of interest in the study of psychoactive substances.
Comparación Con Compuestos Similares
1-(6-(tert-Butylamino)-2-methylpyridin-3-yl)propan-1-one can be compared with other synthetic cathinones, such as:
- 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-Clephedrone, 4-CDC)
- 1-(1,3-Benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, Tertylone, MDPT)
- 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP)
- 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one (3-Methyl-Ethylcathinone, 3-MEC)
These compounds share similar chemical structures and psychoactive properties but differ in their specific functional groups and effects. The uniqueness of this compound lies in its specific substitution pattern on the pyridine ring, which may result in distinct pharmacological effects and applications.
Propiedades
Fórmula molecular |
C13H20N2O |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-[6-(tert-butylamino)-2-methylpyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C13H20N2O/c1-6-11(16)10-7-8-12(14-9(10)2)15-13(3,4)5/h7-8H,6H2,1-5H3,(H,14,15) |
Clave InChI |
HNSJQEWKJCZZTL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=C(C=C1)NC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



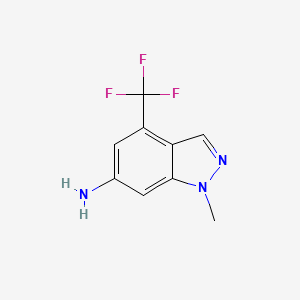
![Ethyl [3,4'-bipyridine]-6-carboxylate](/img/structure/B13008956.png)
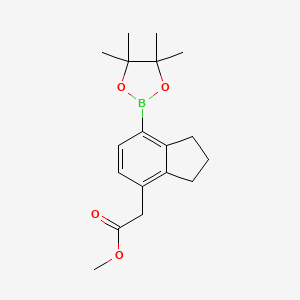
![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
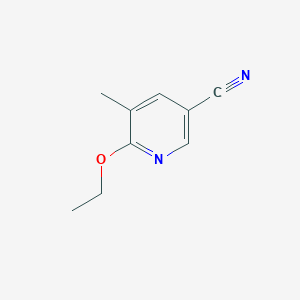
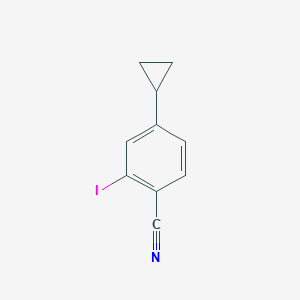
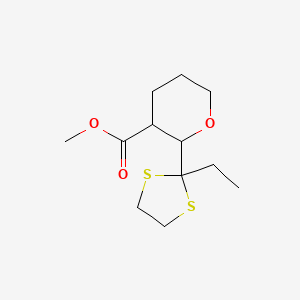
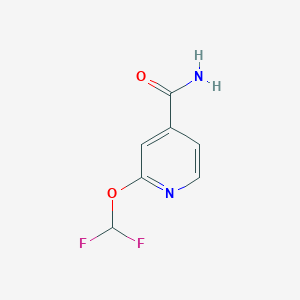
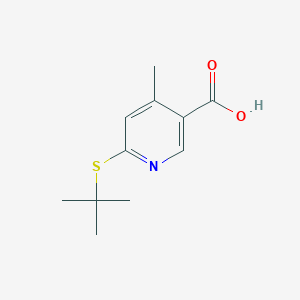
![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetic acid](/img/structure/B13009019.png)
![4-{[(3-Methyloxetan-3-yl)methyl]amino}butanamide](/img/structure/B13009025.png)
